Bromofosfamide
Overview
Description
Bromofosfamide, a compound with potential anticancer properties, has been the subject of phase I clinical trials in Poland. It's noteworthy for its synthesis aimed at studying its metabolism in humans, particularly using phosphorus nuclear magnetic resonance for potential metabolites analysis (Misiura, 2004).
Synthesis Analysis
The synthesis of Bromofosfamide and its potential metabolites has been a focus to understand its metabolic pathways in humans. This synthesis process is critical for the development of Bromofosfamide as an anticancer agent, providing insights into its biological transformation and potential efficacy (Misiura, 2004).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of Bromofosfamide were not identified, the general approach to analyzing such compounds involves detailed characterization techniques including NMR, X-ray crystallography, and computational methods. These methods help in understanding the 3D structure, electronic configuration, and reactive sites of the molecule, which are essential for predicting its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Bromofosfamide's chemical reactivity is highlighted by its potential for forming various metabolites, suggesting a complex interaction with biological systems. The presence of bromine in its structure makes it a candidate for various substitution reactions, which are crucial for its metabolic breakdown and mechanism of action as an anticancer drug. The synthesis of potential metabolites is a direct reflection of its chemical reactivity and properties (Misiura, 2004).
Physical Properties Analysis
Detailed information on the physical properties of Bromofosfamide, such as solubility, melting point, and stability, is crucial for its formulation and delivery as a therapeutic agent. These properties affect its pharmacokinetics, including absorption, distribution, metabolism, and excretion, which are essential for its effectiveness and safety profile.
Chemical Properties Analysis
Bromofosfamide's chemical properties, particularly its reactivity towards nucleophiles and electrophiles, play a significant role in its biological activity. Its ability to undergo various chemical reactions, including substitutions and cyclizations, underpins its mechanism of action against cancer cells. Understanding these properties is vital for optimizing its anticancer activity and minimizing potential toxicity.
Scientific Research Applications
Agricultural Practices and Pest Management : Bromofosfamide has been identified as a natural nematicidal compound, suggesting potential applications in agriculture and pest management strategies (Ntalli & Caboni, 2012).
Antitumor Drug Development : (S)-(-)-Bromofosfamide is a new antitumor drug, with its analogues being explored in gene therapy. It is currently undergoing Phase I clinical trials, emphasizing its potential in cancer treatment (Misiura, 2004).
Pharmacokinetics and Toxicity Studies : Research has been conducted on the pharmacokinetics and toxicity of oral (S)-(-)-Bromofosfamide in lung cancer patients, providing insights into its absorption kinetics, peak concentration, and side effects (Kobylińska et al., 2001).
Bioavailability and Pharmacokinetics in Animal Models : Studies have also examined the bioavailability and pharmacokinetics of (-)-(S)-Bromofosfamide after intravenous and oral administration in mice, contributing to the understanding of its absorption and elimination rates (Kobylińska et al., 2001).
properties
IUPAC Name |
N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAVRRLTFVZIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCBr)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrClN2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908827 | |
Record name | 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromofosfamide | |
CAS RN |
104149-14-6, 146452-36-0 | |
Record name | Bromofosfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104149146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146452360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92CV4ATFN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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